molecular formula C13H16N4O4 B2366136 2-(2-methoxyethoxy)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]pyridine-4-carboxamide CAS No. 2034431-13-3

2-(2-methoxyethoxy)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]pyridine-4-carboxamide

Cat. No.: B2366136
CAS No.: 2034431-13-3
M. Wt: 292.295
InChI Key: HLPASDDWMSJMLY-UHFFFAOYSA-N
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Description

2-(2-methoxyethoxy)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]pyridine-4-carboxamide is a synthetic organic compound It is characterized by the presence of an isonicotinamide core, substituted with a methoxyethoxy group and a 1,2,4-oxadiazole moiety

Scientific Research Applications

2-(2-methoxyethoxy)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]pyridine-4-carboxamide may have various scientific research applications:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying biological pathways or as a probe in biochemical assays.

    Medicine: Possible applications in drug discovery and development, particularly if it exhibits biological activity.

    Industry: Use in the synthesis of materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyethoxy)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]pyridine-4-carboxamide typically involves multiple steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Attachment of the methoxyethoxy group: This step may involve etherification reactions.

    Coupling with isonicotinamide: The final step involves coupling the synthesized intermediates with isonicotinamide under suitable conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyethoxy group.

    Reduction: Reduction reactions could target the oxadiazole ring or the isonicotinamide core.

    Substitution: Various substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield aldehydes or carboxylic acids, while reduction could produce alcohols or amines.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may involve binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-methoxyethoxy)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide
  • 2-(2-methoxyethoxy)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)pyridine

Uniqueness

The uniqueness of 2-(2-methoxyethoxy)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]pyridine-4-carboxamide lies in its specific substitution pattern and the combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-(2-methoxyethoxy)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O4/c1-9-16-12(21-17-9)8-15-13(18)10-3-4-14-11(7-10)20-6-5-19-2/h3-4,7H,5-6,8H2,1-2H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLPASDDWMSJMLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CNC(=O)C2=CC(=NC=C2)OCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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